N-(3-甲基-1-(6-氧代-4-丙基-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)-5-苯基异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

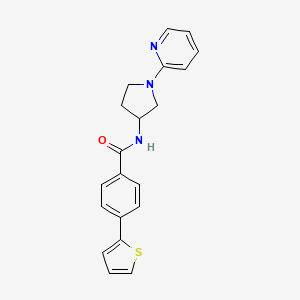

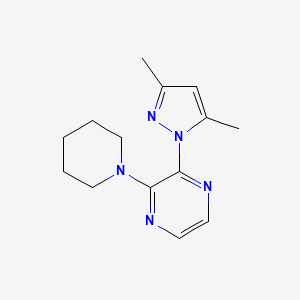

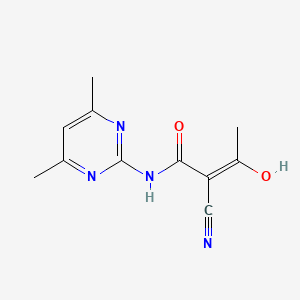

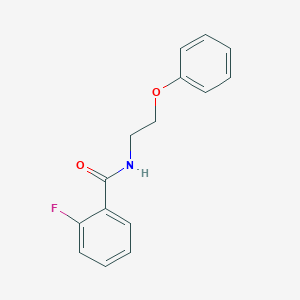

The compound "N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide" is a complex molecule that appears to be a derivative of pyrazole and isoxazole rings. The structure suggests the presence of a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a known scaffold in medicinal chemistry due to its potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves several steps, including intramolecular cyclization, N-allylation, and N-propargyl alkylation, followed by [3+2] cycloaddition reactions. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one was achieved by cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol with piperidine . This suggests that the target compound could be synthesized through similar cyclization and subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of related compounds includes a pyrazoline or pyrazole ring, which can adopt a flat-envelope conformation. The orientation of substituent groups, such as phenyl rings, can be almost perpendicular to the heterocycle. The presence of adjacent nitrogen atoms can impart partial anionic character to carbonyl oxygen atoms, which can participate in intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves cycloaddition reactions. For example, the dipolarophiles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo condensation with arylnitrile oxides to form isoxazolines and isoxazoles . This indicates that the target compound may also engage in similar cycloaddition reactions, potentially leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

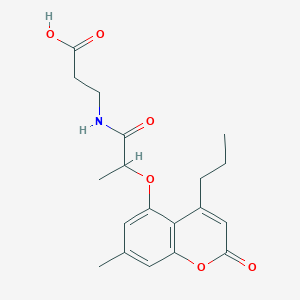

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple heteroatoms (nitrogen and oxygen) and aromatic systems can affect their solubility, boiling and melting points, and stability. The intermolecular hydrogen bonding capabilities can influence their solid-state properties and interactions with biological targets. The synthesis of 3-methylisoxazole-5-carboxamides and related compounds demonstrates the versatility of these molecules, which can be modified to yield a range of derivatives with different substituents .

科学研究应用

抗癌和抗炎应用

- 抗癌和抗-5-脂氧合酶剂:Rahmouni 等人 (2016) 的一项研究合成了一系列吡唑并嘧啶衍生物,证明了对癌细胞系 (HCT-116 和 MCF-7) 的细胞毒活性以及 5-脂氧合酶抑制,这对抗炎应用具有重要意义。这项研究突出了吡唑并嘧啶衍生物在癌症和炎症治疗中的潜力 (Rahmouni 等人,2016)。

合成和化学表征

- 简便的合成技术:Maruthikumar 和 Rao (2003) 报道了吡唑并嘧啶-7-酮的合成,展示了将各种芳基取代基引入吡唑并嘧啶支架的方法,这对于开发具有所需生物活性的化合物至关重要 (Maruthikumar 和 Rao,2003)。

- 新型异恶唑啉和异恶唑:Rahmouni 等人 (2014) 描述了通过 [3+2] 环加成合成 N-取代吡唑并嘧啶-4(5H)-酮衍生物的新型异恶唑啉和异恶唑,扩展了该支架的化学多样性,以便进一步进行药理学评估 (Rahmouni 等人,2014)。

生物活性

- 细胞毒性研究:Hassan 等人 (2014) 对新合成的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性进行了筛选,为寻找新型抗癌剂做出了贡献 (Hassan 等人,2014)。

- 吡唑并[3,4-d]嘧啶的合成方法:各种研究集中于开发吡唑并[3,4-d]嘧啶的合成方法,吡唑并[3,4-d]嘧啶是与初始化合物相关的核心结构,为这些杂环化合物的化学性质提供了宝贵的见解。这些方法对于生成用于生物筛选的化合物库至关重要,突出了该化合物在药物发现工作中的相关性。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine, which is synthesized from 4-propyl-1,6-dihydropyrimidine-2,5-dione and 3-methyl-1H-pyrazole-5-carboxylic acid. The second intermediate is 5-phenylisoxazole-3-carboxylic acid, which is synthesized from phenylhydrazine and ethyl acetoacetate. The two intermediates are then coupled using a coupling agent to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide.", "Starting Materials": [ "4-propyl-1,6-dihydropyrimidine-2,5-dione", "3-methyl-1H-pyrazole-5-carboxylic acid", "phenylhydrazine", "ethyl acetoacetate", "coupling agent" ], "Reaction": [ "Synthesis of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine: 4-propyl-1,6-dihydropyrimidine-2,5-dione is reacted with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent to form the intermediate.", "Synthesis of 5-phenylisoxazole-3-carboxylic acid: Phenylhydrazine is reacted with ethyl acetoacetate to form the intermediate, which is then converted to 5-phenylisoxazole-3-carboxylic acid.", "Coupling of intermediates: The two intermediates are coupled using a coupling agent to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide." ] } | |

CAS 编号 |

1210678-38-8 |

分子式 |

C21H20N6O3 |

分子量 |

404.43 |

IUPAC 名称 |

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C21H20N6O3/c1-3-7-15-11-19(28)24-21(22-15)27-18(10-13(2)25-27)23-20(29)16-12-17(30-26-16)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3,(H,23,29)(H,22,24,28) |

InChI 键 |

ABUJXCZOJMJZKQ-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2521025.png)

![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2521033.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)